4-Chloro-2,5-dimethylpyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling

4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2) is a halogenated heterocyclic building block of molecular formula C₆H₇ClN₂ and molecular weight 142.59 g·mol⁻¹, bearing a single chlorine leaving group at the C4 position and methyl substituents at C2 and C5 of the pyrimidine ring. The compound is a liquid at ambient temperature (bp 82–83 °C at 17.5 Torr; density 1.184 g·cm⁻³), with a predicted pKa of 0.86 ± 0.29, logP of 1.75–1.91, and aqueous solubility of approximately 4.6 g·L⁻¹ at 25 °C.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 75712-74-2
Cat. No. B1314056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5-dimethylpyrimidine
CAS75712-74-2
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1Cl)C
InChIInChI=1S/C6H7ClN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3
InChIKeyQOKSKBJSPUYZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2): Single-Site C4-Chloropyrimidine Building Block for Unambiguous Derivatization


4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2) is a halogenated heterocyclic building block of molecular formula C₆H₇ClN₂ and molecular weight 142.59 g·mol⁻¹, bearing a single chlorine leaving group at the C4 position and methyl substituents at C2 and C5 of the pyrimidine ring [1]. The compound is a liquid at ambient temperature (bp 82–83 °C at 17.5 Torr; density 1.184 g·cm⁻³), with a predicted pKa of 0.86 ± 0.29, logP of 1.75–1.91, and aqueous solubility of approximately 4.6 g·L⁻¹ at 25 °C . It is classified under GHS07 (Warning) with H302 (harmful if swallowed), H315, H319, and H335 hazard statements . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, appearing in multiple pharmaceutical patent families including WO-2020239123, WO-2021002986, and WO-2020084492 .

Why 2,4-Dichloro-5-methylpyrimidine Cannot Substitute for 4-Chloro-2,5-dimethylpyrimidine in C4-Selective Derivatizations


The most structurally proximate analog, 2,4-dichloro-5-methylpyrimidine (CAS 1780-31-0), bears two chlorine leaving groups at C2 and C4, introducing inherent regioselectivity ambiguity that has been extensively documented in both the primary and patent literature [1][2]. Quantum mechanical LUMO analysis of 2,4-dichloro-5-methylpyrimidine reveals LUMO lobes at both C4 and C6, meaning nucleophilic attack can occur competitively at two positions; the outcome is nucleophile-dependent — piperidine reacts preferentially at C4, whereas n-butyllithium gives exclusive C6 addition [3]. Furthermore, tertiary amine nucleophiles can invert selectivity to C2 [2]. In contrast, 4-chloro-2,5-dimethylpyrimidine possesses exactly one chlorine leaving group at C4, with methyl groups at C2 and C5 being non-leaving under standard SNAr and cross-coupling conditions, thereby eliminating regioselectivity concerns entirely [1]. Beyond reactivity, the two compounds also differ materially in physical state (liquid vs. low-melting solid, mp 26–28 °C), density (1.184 vs. 1.39 g·cm⁻³), and aqueous solubility (4.6 vs. 3.9 g·L⁻¹), which directly impact handling, solvent selection, and biphasic reaction design .

Quantitative Differentiation Evidence: 4-Chloro-2,5-dimethylpyrimidine vs. Closest Chloropyrimidine Analogs


Single Chlorine Leaving Group Eliminates Regioselectivity Ambiguity Inherent to 2,4-Dichloro-5-methylpyrimidine

4-Chloro-2,5-dimethylpyrimidine possesses one chlorine leaving group exclusively at C4, with non-leaving methyl substituents at C2 and C5. In contrast, 2,4-dichloro-5-methylpyrimidine has two chlorine atoms (at C2 and C4) plus a LUMO-accessible C6 site, creating documented regioselectivity conflicts. QM calculations by WuXi AppTec demonstrate that in 2,4-dichloro-5-methylpyrimidine, LUMO lobes reside at both C4 and C6; piperidine displaces chloride preferentially but reversibly at C4 while n-butyllithium yields exclusively the C6 addition product [1]. A 2015 J. Org. Chem. study further showed that tertiary amine nucleophiles can invert SNAr selectivity to C2 in 5-substituted-2,4-dichloropyrimidines, and a 2025 JACS paper confirmed that ~1500 Pd-catalyzed cross-coupling precedents favor C4, requiring specialized ligands to achieve C2 selectivity [2][3]. The single C4 chlorine in 4-chloro-2,5-dimethylpyrimidine removes all such competing reaction pathways, ensuring unambiguous product formation in SNAr and cross-coupling transformations.

Regioselective synthesis Nucleophilic aromatic substitution Cross-coupling

Physical State at Ambient Temperature: Free-Flowing Liquid vs. Low-Melting Solid Requiring Controlled Storage

4-Chloro-2,5-dimethylpyrimidine is a liquid at room temperature with no reported melting point, a boiling point of 82–83 °C (17.5 Torr) or 193.8 °C (760 mmHg), and a density of 1.184 g·cm⁻³ . The closest analog, 2,4-dichloro-5-methylpyrimidine, is a low-melting solid with a melting point of 26–28 °C, requiring storage at −20 °C to maintain solid integrity; its density is 1.39 g·mL⁻¹ at 25 °C . The 4-chloro-2-methylpyrimidine analog (lacking the 5-methyl group) is also a solid (mp 55–59 °C) requiring freezer storage under inert atmosphere .

Physical property Handling Process chemistry

Aqueous Solubility Advantage in Biphasic and Aqueous-Compatible Reaction Media

The calculated aqueous solubility of 4-chloro-2,5-dimethylpyrimidine is 4.6 g·L⁻¹ at 25 °C . For the primary comparator 2,4-dichloro-5-methylpyrimidine, the measured aqueous solubility is 3.9 g·L⁻¹ at 25 °C . This represents an approximately 18% higher aqueous solubility for the target compound. The ESOL-predicted solubility (SwissADME method) for the target is 0.526 mg·mL⁻¹ (logS = −2.43), classifying it as moderately soluble . For 4-chloro-2-methylpyrimidine, the ESOL-predicted solubility is 0.859 mg·mL⁻¹ (logS = −2.17) .

Solubility Biphasic reaction Green chemistry

Boiling Point Differential of ~41 °C Governs Distillation-Based Purification Strategy

At atmospheric pressure (760 mmHg), 4-chloro-2,5-dimethylpyrimidine boils at 193.8 ± 20.0 °C . The primary analog 2,4-dichloro-5-methylpyrimidine boils at approximately 235 °C at 760 mmHg . Under reduced pressure, the target distills at 82–83 °C (17.5 Torr) while the dichloro analog distills at 108–109 °C (11 mmHg) . The 4-chloro-2-methylpyrimidine analog (without the 5-methyl group) has a markedly lower boiling point of 168–169 °C at 760 mmHg, reflecting the contribution of the additional methyl group to intermolecular interactions [1].

Boiling point Purification Volatility

Patent-Validated Intermediate Status Across Three Distinct Therapeutic Programs (HIV, Bax, Aromatic Heterocyclic Modulators)

4-Chloro-2,5-dimethylpyrimidine is explicitly cited as a synthetic intermediate in three international patent applications: WO-2020239123-A1 (aromatic heterocyclic derivative modulators, priority 2019-05-31), WO-2021002986-A2 (Bax inhibitors and uses thereof, priority 2019-05-31), and WO-2020084492-A1 (inhibitors of human immunodeficiency virus replication, priority 2018-10-24) . While 2,4-dichloro-5-methylpyrimidine also appears broadly in patent literature, it is typically employed where sequential difunctionalization at C4 then C2 is required; the target compound's patent footprint is specifically associated with programs where a single C4 derivatization step is strategically preferred [1]. The compound is further listed as a commercial building block by multiple suppliers with batch-specific QC documentation (NMR, HPLC, GC, LC-MS) and purity specifications of 95% (Bidepharm) to NLT 98% (Synblock) .

Pharmaceutical intermediate Patent Drug discovery

Predicted pKa of 0.86 Indicates Weak Basicity Enabling Acidic Reaction Conditions Incompatible with More Basic Pyrimidine Analogs

The predicted pKa (acid) of 4-chloro-2,5-dimethylpyrimidine is 0.86 ± 0.29 . This very low basicity — characteristic of chloropyrimidines with electron-withdrawing substituents — means the compound remains essentially unprotonated across the entire pH range relevant to synthetic chemistry (pH > 2). In contrast, the 5-unsubstituted analog 4-chloro-2-methylpyrimidine, while also weakly basic, lacks the additional electron-donating 5-methyl group and has a different acid-base profile; amino-substituted pyrimidine analogs (common downstream derivatives) typically exhibit pKa values in the 3–6 range and can undergo undesired protonation under acidic workup conditions . The low pKa ensures that the target compound and its immediate reaction mixtures remain in the organic phase during acidic aqueous extraction, simplifying product isolation.

pKa Acid-base chemistry Reaction compatibility

High-Impact Application Scenarios for 4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2) Based on Quantitative Evidence


Medicinal Chemistry: C4-Selective Derivatization for Kinase Inhibitor and Antiviral Lead Optimization

In kinase inhibitor programs where a 2,5-dimethylpyrimidine core is required with a single diversity point at C4, 4-chloro-2,5-dimethylpyrimidine enables unambiguous SNAr amination or Suzuki-Miyaura coupling without competing C2 or C6 reactivity. This contrasts with the commonly used 2,4-dichloro-5-methylpyrimidine, which demands careful control of stoichiometry and temperature to avoid bis-substitution or regioisomeric mixtures [1]. The compound's patent-validated role in HIV reverse transcriptase inhibitor programs (WO-2020084492) and Bax inhibitor development (WO-2021002986) confirms its relevance in active pharmaceutical pipelines .

Parallel Synthesis and Compound Library Generation via Automated Liquid Handling

The liquid physical state of 4-chloro-2,5-dimethylpyrimidine at ambient temperature makes it directly compatible with automated liquid dispensing platforms for high-throughput parallel synthesis, unlike 2,4-dichloro-5-methylpyrimidine (mp 26–28 °C) which requires pre-warming and risks re-solidification in syringe lines . Combined with the single-site reactivity that guarantees one product per well, this enables cleaner library production with reduced post-synthesis purification burden — a critical factor when synthesizing 96- or 384-compound arrays for primary screening [1].

Process Chemistry Scale-Up: Simplified Impurity Profile and Distillative Purification

In pilot-plant and kilo-lab settings, the absence of regioisomeric byproducts streamlines the impurity profile, reducing the number of specification-related impurities in the final API intermediate. The boiling point of ~194 °C (760 mmHg) — approximately 41 °C lower than 2,4-dichloro-5-methylpyrimidine — permits vacuum distillation for purification without entering temperature regimes that risk thermal degradation of the chloropyrimidine ring [1]. The higher aqueous solubility (4.6 vs. 3.9 g·L⁻¹) also facilitates aqueous workup at scale, reducing organic solvent consumption .

Late-Stage Functionalization of Advanced Intermediates Requiring Chemoselective C4-Cl Displacement

When functionalizing complex, highly elaborated molecular scaffolds that already contain multiple sensitive functional groups, the single chlorine at C4 provides a chemoselective handle that can be addressed under mild conditions (e.g.,室温 SNAr with amines or Pd-catalyzed coupling) without perturbing other parts of the molecule. The very low pKa (0.86) ensures the pyrimidine ring remains non-protonated and non-coordinating to metal catalysts, avoiding catalyst poisoning scenarios that can occur with more basic heterocyclic intermediates . This scenario is particularly relevant to the late-stage diversification strategy employed in the aromatic heterocyclic modulator program of WO-2020239123 [1].

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